3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex heterocyclic compound that exhibits potential biological activities. This compound is categorized within the broader class of triazoloazepines and is notable for its intricate molecular structure and diverse applications in scientific research, particularly in medicinal chemistry.
Source: The compound's unique structure is derived from the combination of a pyrazole ring and a triazoloazepine framework, which contributes to its chemical behavior and potential interactions with biological systems.
Classification: It belongs to the family of heterocyclic compounds which are recognized for their significance in pharmaceuticals and agrochemicals due to their diverse biological activities.
The synthesis of 3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multiple organic reactions. A common synthetic route initiates with the formation of the pyrazole ring. This is followed by the introduction of an ethyl substituent and a nitro group. The final step involves the cyclization to form the triazoloazepine structure.
The synthesis requires specific conditions such as:
The molecular structure of 3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine consists of:
The molecular formula is with a molecular weight of approximately 246.27 g/mol. The compound has distinctive spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This compound can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific biological targets. For instance:
The compound's physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that this compound demonstrates significant thermal stability and moderate reactivity towards electrophiles.
3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has several notable applications:
This compound's unique structure and properties make it a valuable subject for ongoing research aimed at discovering novel therapeutic agents and industrial applications.
This structurally complex molecule belongs to a class of bicyclic hybrids integrating pyrazole and triazolodiazepine ring systems. Its systematic IUPAC name, 3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, precisely defines its atomic connectivity and functionalization. The core structure consists of a saturated azepine ring (7-membered heterocycle with one nitrogen) fused to a [1,2,4]triazole moiety at positions 4 and 3-a, forming the [1,2,4]triazolo[4,3-a]azepine scaffold. At position 3 of this fused system, a 1-ethyl-4-nitropyrazole unit is attached via a carbon-carbon bond [1].
The molecular formula is C₁₂H₁₆N₆O₂ (molecular weight: 276.2944 g/mol), with the SMILES representation CCn1cc(c(n1)c1nnc2n1CCCCC2)N+[O-] providing a machine-readable structural description [1]. This compound is often confused with structurally related analogs, particularly 3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine (PubChem CID: 25248791), which features a 6-membered dihydropyridine ring instead of the 7-membered azepine system [2]. This distinction significantly impacts molecular geometry, electron distribution, and potential biological interactions.
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
Systematic Name | 3-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
CAS Registry Number | 1245772-81-9 |
Other CAS Numbers | 1431964-81-6 (hydrochloride salt variant), 1174852-58-4 (4-amine analog), 1496858-14-0 |
Molecular Formula | C₁₂H₁₆N₆O₂ |
SMILES | CCn1cc(c(n1)c1nnc2n1CCCCC2)N+[O-] |
Alternative Names | 1-{1-[5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl]ethyl}-4-nitro-1H-pyrazole; 3-[1-(4-Nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
The strategic design of this polyheterocyclic compound emerged during the early 2010s amid intensive research into kinase-targeted therapeutics and antibacterial agents. Published CAS records (1245772-81-9) first appeared around 2012-2014, coinciding with pharmaceutical exploration of fused triazole derivatives [1] [3]. The molecular architecture intentionally incorporates three pharmaceutically privileged motifs: the ethylnitropyrazole unit (nitroheterocyclic pharmacophore with electron-withdrawing properties), the hydrogen-bond accepting triazole, and the saturated azepine ring providing conformational flexibility and membrane permeability [6] [9].
The 7-membered azepine ring was specifically selected over more common 6-membered analogs (e.g., triazolopyridines) to investigate the impact of ring expansion on target binding kinetics and metabolic stability. Molecular modeling suggests the azepine's enhanced torsional flexibility allows optimal positioning of the nitroimidazole moiety within enzyme active sites [4] [6]. Furthermore, the ethyl group at N1 of pyrazole serves dual purposes: it modulates lipophilicity (LogP ≈ 1.8) and acts as a metabolic blocker against N-dealkylation pathways that commonly affect methyl derivatives [5] . This deliberate functionalization represents a sophisticated approach to balancing potency and pharmacokinetic properties in lead optimization campaigns.
This compound exhibits promising polypharmacology attributed to its multi-heterocyclic structure. While detailed biological data remains proprietary, structural analogs demonstrate potent kinase inhibitory activity (particularly against JAK and FLT3 kinases) and antibacterial effects against Gram-positive pathogens [7]. The nitro group is postulated to serve as a strong electron acceptor in charge-transfer interactions with catalytic lysine residues in kinase ATP-binding pockets, while the triazole nitrogen may form key hydrogen bonds with hinge region residues [1] [7].
The protonatable azepine nitrogen (pKa estimated ~6.8) potentially enables salt bridge formation with aspartate/glutamate residues in target enzymes and enhances solubility under physiological conditions. Notably, reduction of the nitro group to hydroxylamine may generate a reactive metabolite capable of irreversible enzyme inhibition—a mechanism exploited in several nitroheterocyclic drugs [1] [9]. Additionally, computational models predict moderate blood-brain barrier permeability (LogBB = -0.42) suggesting potential CNS applications. The molecule adheres to key drug-likeness parameters: molecular weight (276.29 g/mol), hydrogen bond acceptors (6), and rotatable bonds (4), positioning it favorably for lead development [1] [7].
Table 2: Physicochemical and Pharmacological Profile
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 276.2944 g/mol | Within optimal range for CNS penetration |
LogP (Predicted) | 1.82 | Balanced lipophilicity for membrane permeability |
H-Bond Acceptors | 6 | Facilitates target interactions |
Rotatable Bonds | 4 | Moderate conformational flexibility |
Topological PSA | 77.6 Ų | Suggests good oral bioavailability potential |
Aromatic Rings | 2 | Stabilizes planar binding interactions |
Drug-Likeness | Compliant | Passes Lipinski and Veber filters |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2